N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13464947
Molecular Formula: C13H23ClN2O2
Molecular Weight: 274.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23ClN2O2 |
|---|---|
| Molecular Weight | 274.79 g/mol |
| IUPAC Name | N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-6-4-5-7-15(12)13(18)8-14/h10,12H,4-9H2,1-3H3 |
| Standard InChI Key | CPKJUOSVZKZDEC-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C |
Introduction
Structural and Molecular Characterization
The compound’s structure centers on a piperidine ring, a six-membered heterocycle with one nitrogen atom. At the 1-position, a chloroacetyl group (-CO-CH₂Cl) is attached, while the 2-position hosts a methyl group linked to an isopropyl-acetamide moiety (-CH₂-N(C(O)CH₃)(CH(CH₃)₂)) . This configuration introduces both electrophilic (chloroacetyl) and sterically hindered (isopropyl) regions, influencing reactivity and interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃ClN₂O₂ |
| Molecular Weight | 274.79 g/mol |
| IUPAC Name | N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide |
| Key Functional Groups | Chloroacetyl, Piperidine, Acetamide |
Synthesis and Optimization
The synthesis involves a multi-step sequence starting with piperidine derivatives. As detailed in, the reaction of 2-(aminomethyl)piperidine with chloroacetyl chloride in the presence of triethylamine (TEA) forms the chloroacetyl-piperidine intermediate. Subsequent acetylation with acetic anhydride introduces the isopropyl-acetamide group. Critical parameters include:
-
Solvent Choice: Dichloromethane (DCM) or chloroform, ensuring inert conditions.
-
Temperature Control: Maintained at 0–5°C to mitigate exothermic side reactions.
-
Purification: Silica gel chromatography or recrystallization to achieve >95% purity .
For scale-up, continuous flow reactors are recommended to enhance yield and reproducibility.
Chemical Reactivity and Functional Transformations
The chloroacetyl group’s electrophilic nature enables nucleophilic substitution reactions, making the compound a versatile intermediate. Key reactions include:
-
Alkylation: Reaction with amines or thiols to form secondary amides or thioethers.
-
Cyclization: Intramolecular reactions to generate fused heterocycles, as seen in related thienopyridine syntheses .
-
Hydrolysis: Controlled hydrolysis under basic conditions yields carboxylic acid derivatives, though this may compromise the acetamide group.
Table 2: Comparative Reactivity of Chloroacetamide Derivatives
Structural Analogues and Structure-Activity Relationships (SAR)
Substituent positioning profoundly impacts biological efficacy:
-
Piperidine Substitution: 2-position methylation (as in the target compound) increases steric hindrance, reducing metabolic degradation compared to 4-position analogues.
-
Chloroacetyl vs. Bromoacetyl: Bromine’s larger atomic radius enhances leaving-group ability but may elevate toxicity .
Table 3: Analog Comparison
Applications in Drug Discovery and Development
The compound’s hybrid structure aligns with modern "fragment-based drug design" strategies, where modular components target multiple pathways. Potential applications include:
-
Protease Inhibitors: Chloroacetyl’s covalent binding to catalytic cysteine residues .
-
Antipsychotics: Piperidine’s CNS penetration and dopamine receptor affinity.
-
Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume